molecular formula C24H26N2O2 B11114724 [2-(4-Ethylphenyl)-7,8-dimethylquinolin-4-yl](morpholin-4-yl)methanone

[2-(4-Ethylphenyl)-7,8-dimethylquinolin-4-yl](morpholin-4-yl)methanone

Cat. No.: B11114724
M. Wt: 374.5 g/mol
InChI Key: SXKMDGPYAXKOPG-UHFFFAOYSA-N
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Description

2-(4-ETHYLPHENYL)-7,8-DIMETHYL-4-(MORPHOLINE-4-CARBONYL)QUINOLINE is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes an ethylphenyl group, dimethyl substitutions, and a morpholine carbonyl group attached to a quinoline core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ETHYLPHENYL)-7,8-DIMETHYL-4-(MORPHOLINE-4-CARBONYL)QUINOLINE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(4-ETHYLPHENYL)-7,8-DIMETHYL-4-(MORPHOLINE-4-CARBONYL)QUINOLINE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2-(4-ETHYLPHENYL)-7,8-DIMETHYL-4-(MORPHOLINE-4-CARBONYL)QUINOLINE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-ETHYLPHENYL)-7,8-DIMETHYL-4-(MORPHOLINE-4-CARBONYL)QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-ETHYLPHENYL)-7,8-DIMETHYL-4-(MORPHOLINE-4-CARBONYL)QUINOLINE include other quinoline derivatives with different substituents, such as:

  • 2-(4-METHYLPHENYL)-7,8-DIMETHYL-4-(MORPHOLINE-4-CARBONYL)QUINOLINE
  • 2-(4-ETHYLPHENYL)-7,8-DIMETHYL-4-(PIPERIDINE-4-CARBONYL)QUINOLINE

Uniqueness

The uniqueness of 2-(4-ETHYLPHENYL)-7,8-DIMETHYL-4-(MORPHOLINE-4-CARBONYL)QUINOLINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H26N2O2

Molecular Weight

374.5 g/mol

IUPAC Name

[2-(4-ethylphenyl)-7,8-dimethylquinolin-4-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C24H26N2O2/c1-4-18-6-8-19(9-7-18)22-15-21(24(27)26-11-13-28-14-12-26)20-10-5-16(2)17(3)23(20)25-22/h5-10,15H,4,11-14H2,1-3H3

InChI Key

SXKMDGPYAXKOPG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)C)C(=C2)C(=O)N4CCOCC4

Origin of Product

United States

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